molecular formula C22H31ClN4O3S2 B2761683 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185074-80-9

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No.: B2761683
CAS No.: 1185074-80-9
M. Wt: 499.09
InChI Key: WGEIKWBMAHYUSE-UHFFFAOYSA-N
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Description

4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H31ClN4O3S2 and its molecular weight is 499.09. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Enaminones Reactions : The synthesis and reactions of enaminones, which are closely related to the chemical structure of the compound , have been studied extensively. These compounds participate in various reactions to yield different heterocyclic compounds like pyrazoles, pyrimidines, and quinolines. Such reactions are crucial for creating diverse molecules with potential applications in pharmaceuticals and materials science (Almazroa, Elnagdi, & El‐Din, 2004).

  • Thienopyrimidine Derivatives : The reaction of heteroaromatic o-aminonitrile with other compounds results in the formation of thienopyrimidine derivatives, indicating the flexibility and reactivity of these types of molecules in forming complex structures with potential for antimicrobial applications (Bhuiyan et al., 2006).

  • Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Derivatives : Novel pyridine and fused pyridine derivatives have been synthesized, showcasing the compound's ability to form various biologically active structures. These derivatives have shown antimicrobial and antioxidant activity, highlighting their potential in medical research (Flefel et al., 2018).

Biological and Pharmacological Activities

  • Anticonvulsant Activity : Heterocyclic systems based on pyrano and thiopyrano pyridines, similar in structure to the compound , have been shown to possess anticonvulsant properties. This suggests potential applications in developing new treatments for epilepsy and related disorders (Paronikyan et al., 2002).

  • Antimicrobial Activity : Various heterocyclic compounds synthesized from reactions similar to those involving the compound of interest have demonstrated pronounced antimicrobial activity. This underscores the potential of such compounds in the development of new antimicrobial agents (Patel & Patel, 2015).

  • Potential Antipsychotic Agents : Heterocyclic analogues of a compound structurally similar to the compound were prepared and evaluated as potential antipsychotic agents. This indicates possible applications in mental health treatments (Norman et al., 1996).

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S2.ClH/c1-3-26-14-13-19-20(15-26)30-22(23-19)24-21(27)16-9-11-18(12-10-16)31(28,29)25(2)17-7-5-4-6-8-17;/h9-12,17H,3-8,13-15H2,1-2H3,(H,23,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEIKWBMAHYUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.